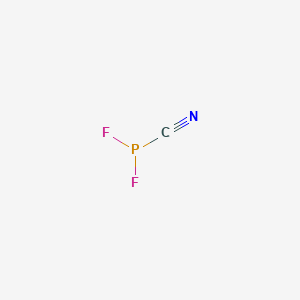

Phosphorocyanidous difluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphorocyanidous difluoride (PCF2) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is an inorganic compound that consists of phosphorus, carbon, nitrogen, and fluorine atoms. PCF2 is known for its ability to react with a variety of organic compounds, making it a valuable reagent in organic synthesis.

Applications De Recherche Scientifique

Phosphorocyanidous difluoride has various applications in scientific research, including organic synthesis, material science, and medicinal chemistry. It is used as a reagent in organic synthesis to introduce fluorine atoms into organic compounds, which can improve their stability, bioavailability, and pharmacokinetic properties. Phosphorocyanidous difluoride is also used in material science to modify the surface properties of materials, such as polymers and metals. In medicinal chemistry, Phosphorocyanidous difluoride is used to develop new drugs with improved efficacy and selectivity.

Mécanisme D'action

Phosphorocyanidous difluoride reacts with organic compounds through a process called fluorination, which involves the substitution of a hydrogen atom with a fluorine atom. This reaction is highly selective and can occur under mild conditions, making it a valuable tool in organic synthesis. The mechanism of action of Phosphorocyanidous difluoride involves the formation of a reactive intermediate, which can undergo further reactions to form fluorinated products.

Effets Biochimiques Et Physiologiques

Phosphorocyanidous difluoride has been shown to have biochemical and physiological effects, including the inhibition of acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a crucial role in the transmission of nerve impulses, and its inhibition can lead to neurological disorders. Phosphorocyanidous difluoride has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

Phosphorocyanidous difluoride has several advantages for lab experiments, including its high reactivity, selectivity, and mild reaction conditions. It can also be easily handled and stored, making it a convenient reagent for organic synthesis. However, Phosphorocyanidous difluoride has some limitations, such as its toxicity, which requires careful handling and disposal. It can also react with water and moisture, leading to the formation of toxic hydrogen fluoride gas.

Orientations Futures

There are several future directions for the research of Phosphorocyanidous difluoride, including the development of new synthetic methods, the exploration of its medicinal properties, and its application in material science. The development of new synthetic methods can improve the efficiency and selectivity of the fluorination reaction, making it a more valuable tool in organic synthesis. The exploration of its medicinal properties can lead to the development of new drugs with improved efficacy and selectivity. Finally, the application of Phosphorocyanidous difluoride in material science can lead to the development of new materials with improved surface properties, such as hydrophobicity and adhesion.

Méthodes De Synthèse

Phosphorocyanidous difluoride can be synthesized through several methods, including the reaction of phosphorus pentafluoride (PF5) with cyanide salts, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The reaction takes place in anhydrous hydrogen fluoride (HF) at low temperatures and yields Phosphorocyanidous difluoride as a colorless gas.

Propriétés

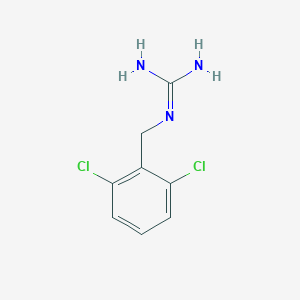

Numéro CAS |

14118-40-2 |

|---|---|

Nom du produit |

Phosphorocyanidous difluoride |

Formule moléculaire |

CF2NP |

Poids moléculaire |

94.988 g/mol |

Nom IUPAC |

difluorophosphanylformonitrile |

InChI |

InChI=1S/CF2NP/c2-5(3)1-4 |

Clé InChI |

OOZKJXCTKSNMBV-UHFFFAOYSA-N |

SMILES |

C(#N)P(F)F |

SMILES canonique |

C(#N)P(F)F |

Autres numéros CAS |

14118-40-2 |

Synonymes |

Phosphorocyanidous difluoride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Odoratin[Cedrela]](/img/structure/B76305.png)